(3R)-3-amino-4-methylhexanamide

Catalog No.
S13817548
CAS No.
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-amino-4-methylhexanamide

Product Name

(3R)-3-amino-4-methylhexanamide

IUPAC Name

(3R)-3-amino-4-methylhexanamide

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10)/t5?,6-/m1/s1

InChI Key

FMNGIXMGSBLFJW-PRJDIBJQSA-N

Canonical SMILES

CCC(C)C(CC(=O)N)N

Isomeric SMILES

CCC(C)[C@@H](CC(=O)N)N

(3R)-3-amino-4-methylhexanamide is a chiral amine compound characterized by its unique structure, which includes a primary amino group and a methyl substituent on the fourth carbon of a hexanamide backbone. This compound is of particular interest in organic chemistry due to its potential applications in pharmaceuticals and as a building block for complex organic molecules. Its stereochemistry, denoted by the (3R) configuration, plays a crucial role in its biological activity and interaction with various molecular targets.

  • Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles, typically using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The amide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether.
  • Substitution: Nucleophilic substitution reactions may occur where the amino group is replaced by other functional groups, employing reagents like alkyl halides in the presence of bases such as sodium hydroxide.

These reactions allow for the modification of (3R)-3-amino-4-methylhexanamide to create various derivatives with potentially different properties and activities.

The biological activity of (3R)-3-amino-4-methylhexanamide has been investigated in various contexts. It is known to interact with specific enzymes and receptors, potentially acting as an inhibitor or modulator of biochemical pathways. Such interactions suggest its utility in medicinal chemistry, particularly in developing therapeutics targeting enzyme inhibition or protein interactions.

The synthesis of (3R)-3-amino-4-methylhexanamide typically involves several key methods:

  • Stereoselective Reduction: A common approach is the reduction of a precursor ketone using chiral catalysts to ensure the correct stereochemistry. For example, starting from 4-methylhexan-2-one, the ketone can be reduced under hydrogenation conditions with palladium on carbon as a catalyst.
  • Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or amine sources, which can also be catalyzed by metal catalysts under controlled conditions.

In industrial settings, large-scale production may utilize continuous flow reactors and optimized hydrogenation processes to enhance yield and purity.

(3R)-3-amino-4-methylhexanamide has several applications across different fields:

  • Chemistry: It serves as a chiral building block for synthesizing complex organic molecules.
  • Biology: The compound is studied for its potential roles in enzyme inhibition and protein interactions.
  • Medicine: There is ongoing research into its therapeutic effects for various diseases.
  • Industry: It is utilized in the production of pharmaceuticals and fine chemicals, contributing to drug development and synthesis processes.

Studies on the interaction of (3R)-3-amino-4-methylhexanamide with biological targets have indicated that it can form hydrogen bonds with active sites on enzymes or receptors. This binding ability is influenced by its chiral nature, allowing for selective interactions that may modulate biochemical pathways effectively. Further research into its specific molecular targets could elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with (3R)-3-amino-4-methylhexanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
(3R)-3-amino-5-methylhexanamideSimilar backbone with a methyl group on C5Potentially different biological activity due to position
(3R)-3-amino-4,5-dimethylpentanamideContains two methyl groups on adjacent carbonsEnhanced steric hindrance affecting reactivity
(2S)-2-amino-4-methylpentanoic acidContains a carboxylic acid instead of an amideDifferent functional group leading to distinct properties

Uniqueness: The uniqueness of (3R)-3-amino-4-methylhexanamide lies in its specific stereochemistry and the arrangement of substituents on the hexanamide backbone. This configuration influences both its chemical reactivity and biological interactions, making it distinct from other similar compounds. Its potential applications in medicinal chemistry further highlight its significance in research and development.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.126263138 g/mol

Monoisotopic Mass

144.126263138 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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